molecular formula C16H18N2S B5763412 N-benzyl-N'-(3,5-dimethylphenyl)thiourea

N-benzyl-N'-(3,5-dimethylphenyl)thiourea

Cat. No. B5763412
M. Wt: 270.4 g/mol
InChI Key: VPSZOAJCYRXLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(3,5-dimethylphenyl)thiourea is a compound that has gained attention for its potential use in scientific research. This compound, also known as BMTU, is a thiourea derivative that has been synthesized and studied for its various biochemical and physiological effects. In

Mechanism of Action

N-benzyl-N'-(3,5-dimethylphenyl)thiourea exerts its effects through various mechanisms of action. In cancer cells, N-benzyl-N'-(3,5-dimethylphenyl)thiourea induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. N-benzyl-N'-(3,5-dimethylphenyl)thiourea also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In the brain, N-benzyl-N'-(3,5-dimethylphenyl)thiourea reduces oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. N-benzyl-N'-(3,5-dimethylphenyl)thiourea also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects
N-benzyl-N'-(3,5-dimethylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-benzyl-N'-(3,5-dimethylphenyl)thiourea inhibits cell proliferation and induces apoptosis. N-benzyl-N'-(3,5-dimethylphenyl)thiourea also inhibits angiogenesis, which is essential for tumor growth and metastasis. In the brain, N-benzyl-N'-(3,5-dimethylphenyl)thiourea reduces oxidative stress and inflammation, which are implicated in various neurodegenerative diseases. N-benzyl-N'-(3,5-dimethylphenyl)thiourea also improves cognitive function and memory in animal models. Additionally, N-benzyl-N'-(3,5-dimethylphenyl)thiourea has been shown to have anti-inflammatory effects, which can be beneficial in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-(3,5-dimethylphenyl)thiourea has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. N-benzyl-N'-(3,5-dimethylphenyl)thiourea is also stable and can be stored for an extended period. Additionally, N-benzyl-N'-(3,5-dimethylphenyl)thiourea has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, N-benzyl-N'-(3,5-dimethylphenyl)thiourea also has some limitations. It is relatively expensive compared to other compounds, which can limit its use in some experiments. Additionally, N-benzyl-N'-(3,5-dimethylphenyl)thiourea has poor solubility in water, which can make it difficult to use in certain assays.

Future Directions

For the study of N-benzyl-N'-(3,5-dimethylphenyl)thiourea include its potential use in combination therapy with other anticancer drugs and its potential use in the treatment of various neurodegenerative and inflammatory diseases.

Synthesis Methods

The synthesis of N-benzyl-N'-(3,5-dimethylphenyl)thiourea involves the reaction of benzyl isothiocyanate and 3,5-dimethylaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N-benzyl-N'-(3,5-dimethylphenyl)thiourea as a white crystalline solid. This synthesis method has been optimized and can be performed on a large scale, making N-benzyl-N'-(3,5-dimethylphenyl)thiourea readily available for scientific research.

Scientific Research Applications

N-benzyl-N'-(3,5-dimethylphenyl)thiourea has been studied for its potential use in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, N-benzyl-N'-(3,5-dimethylphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-benzyl-N'-(3,5-dimethylphenyl)thiourea has also been studied for its neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, N-benzyl-N'-(3,5-dimethylphenyl)thiourea has been studied for its anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-benzyl-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12-8-13(2)10-15(9-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSZOAJCYRXLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(3,5-dimethylphenyl)thiourea

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